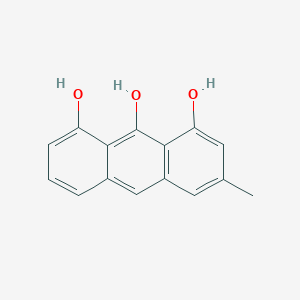

3-Methyl-1,8,9-anthracenetriol

描述

Structure

3D Structure

属性

IUPAC Name |

3-methylanthracene-1,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGKVNQFVAJOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048671 | |

| Record name | Chrysarobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-59-8 | |

| Record name | 3-Methylanthralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysarobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysarobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-HYDROXY CHRYSAROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0433FJV3CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 3-Methyl-1,8,9-anthracenetriol

This guide provides a comprehensive technical overview for the synthesis and purification of 3-Methyl-1,8,9-anthracenetriol, a derivative of the well-known therapeutic agent Dithranol (Anthralin).[1] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a scientifically grounded, hypothetical synthetic route and detailed purification protocols. While a direct, documented synthesis for this specific molecule is not prevalent in existing literature, the methodologies outlined herein are based on established and reliable organic chemistry principles and analogous transformations of similar anthracene derivatives.

Introduction: The Therapeutic Potential of Anthracenetriols

1,8,9-Anthracenetriol, commonly known as Dithranol or Anthralin, is a cornerstone in the topical treatment of psoriasis.[1] Its mechanism of action is believed to involve the inhibition of DNA replication and the modulation of inflammatory pathways by interfering with cellular energy supply in the mitochondria, likely through the generation of free radicals.[1][2] The therapeutic efficacy of Dithranol has prompted interest in the synthesis of its derivatives to potentially enhance its pharmacological profile, improve stability, and reduce side effects. 3-Methyl-1,8,9-anthracenetriol, the subject of this guide, represents a logical next step in this exploration. The introduction of a methyl group at the 3-position may influence the compound's lipophilicity, skin penetration, and metabolic stability, making it a target of significant interest for dermatological drug development.

Proposed Synthetic Pathway: From Chrysophanol to 3-Methyl-1,8,9-anthracenetriol

The most strategic and plausible approach to the synthesis of 3-Methyl-1,8,9-anthracenetriol begins with the readily available and naturally occurring anthraquinone, Chrysophanol (1,8-dihydroxy-3-methylanthraquinone).[3][4][5] This starting material already possesses the required 1,8-dihydroxy and 3-methyl substitution pattern on the anthracene core. The key transformation is the reduction of the central quinone ring to the corresponding 1,8,9-trihydroxyanthracene.

Caption: Proposed synthetic workflow for 3-Methyl-1,8,9-anthracenetriol.

Experimental Protocol: Reduction of Chrysophanol

This protocol is adapted from established methods for the reduction of anthraquinones.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity |

| Chrysophanol | C₁₅H₁₀O₄ | 254.24 | >98% |

| Sodium Dithionite | Na₂S₂O₄ | 174.11 | >85% |

| Sodium Hydroxide | NaOH | 40.00 | >97% |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |

| Deionized Water | H₂O | 18.02 | --- |

| Hydrochloric Acid | HCl | 36.46 | 1 M |

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve Chrysophanol (1.0 eq) in a 2:1 mixture of dichloromethane and deionized water.

-

Basification: Add a 2 M aqueous solution of Sodium Hydroxide (NaOH) dropwise until the solution reaches a pH of approximately 10-11. The solution should develop a deep red color.

-

Reduction: While stirring vigorously under a nitrogen atmosphere, add Sodium Dithionite (Na₂S₂O₄) (3.0-4.0 eq) portion-wise over 30 minutes. The reaction is exothermic and the color of the solution will gradually change from red to a yellowish-brown.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the Chrysophanol spot and the appearance of a new, more polar spot indicates the formation of the product.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully acidify the aqueous layer with 1 M Hydrochloric Acid (HCl) to a pH of approximately 3-4. This will precipitate the crude 3-Methyl-1,8,9-anthracenetriol.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality Behind Experimental Choices:

-

Biphasic System: The use of a dichloromethane/water system facilitates the dissolution of both the organic starting material and the inorganic reducing agent.

-

Basic Conditions: The phenolic hydroxyl groups of Chrysophanol are deprotonated under basic conditions, increasing its solubility in the aqueous phase and facilitating the reduction process.

-

Sodium Dithionite: This is a powerful and commonly used reducing agent for converting anthraquinones to their corresponding hydroquinones. An excess is used to ensure complete conversion.

-

Inert Atmosphere: 3-Methyl-1,8,9-anthracenetriol, like Dithranol, is susceptible to oxidation.[2] Conducting the reaction under nitrogen minimizes the formation of oxidative degradation byproducts.

-

Acidification: Protonation of the hydroxyl groups upon acidification renders the product less soluble in water, causing it to precipitate or transfer to the organic phase during extraction.

Purification of 3-Methyl-1,8,9-anthracenetriol

The crude product will likely contain unreacted starting material, byproducts from over-reduction, and oxidative degradation products. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Caption: A typical purification workflow for polar aromatic compounds.

Protocol 1: Column Chromatography

Materials:

| Material | Specifications |

| Silica Gel | 60 Å, 230-400 mesh |

| Eluent System | Gradient of Ethyl Acetate in Hexane |

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexane) to elute the more polar product. The separation of aromatic and polar compounds is highly dependent on the solvent system.[6][7]

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Recrystallization

Procedure:

-

Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water or dioxane and water could be suitable.[8]

-

Dissolution: Dissolve the partially purified product from the column chromatography step in a minimal amount of the hot solvent.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-Methyl-1,8,9-anthracenetriol, a combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm. A singlet for the methyl group around 2.0-2.5 ppm. Broad singlets for the hydroxyl protons. |

| ¹³C NMR | Signals for aromatic carbons, a signal for the methyl carbon, and signals for the carbons bearing the hydroxyl groups. |

| FT-IR | A broad O-H stretching band around 3200-3600 cm⁻¹. C-H stretching bands for aromatic and methyl groups. C=C stretching bands for the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of 3-Methyl-1,8,9-anthracenetriol (C₁₅H₁₂O₃, MW: 240.26). |

| HPLC | A single, sharp peak indicating high purity. |

| Melting Point | A sharp melting point range. |

Conclusion

This technical guide presents a robust and scientifically plausible pathway for the synthesis and purification of 3-Methyl-1,8,9-anthracenetriol. The proposed methodology, rooted in well-established organic synthesis principles, provides a solid foundation for researchers to produce this novel Dithranol derivative for further investigation. The successful synthesis and characterization of this compound could open new avenues in the development of more effective and safer treatments for psoriasis and other hyperproliferative skin disorders.

References

-

Dithranol. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link].

- Pavithran K. Dithranol: Recent views on its mechanism of action. Indian J Dermatol Venereol Leprol. 2001;67(2):104-105.

-

Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Accessed January 27, 2026. [Link].

- Subramaniam, A., Shanmugam, M. K., Ong, T. H., et al. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. Molecules. 2019;24(4):689.

- Wozel G, Lass H, Gerlach B, et al. Dithranol in an emulsifying oil base (bio-wash-oil) for the treatment of psoriasis of the scalp.

-

Synthesis, FT-IR and NMR Characterization, Antimicrobial Activity, Cytotoxicity and DNA Docking Analysis of a New Anthraquinone Derivate Compound - ResearchGate. Accessed January 27, 2026. [Link].

- Fukuzumi, S., Ohkubo, K., Lee, Y. M., et al. Aromatic Hydroxylation of Anthracene Derivatives by a Chromium(III)-Superoxo Complex via Proton-Coupled Electron Transfer. Chem. Sci. 2017;8(1):521-529.

- McCarthy, T. J., Healy, A., O’Callaghan, Y. C., et al. Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis. Molecules. 2013;18(4):4428-4443.

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Accessed January 27, 2026. [Link].

-

Hydroxyl radical (OH) formation during the photooxidation of anthracene and its oxidized derivatives | Request PDF - ResearchGate. Accessed January 27, 2026. [Link].

-

On the Photodegradation of Dithranol in Different Topical Formulations: Use of SLN to Increase the Stability of the Drug - ResearchGate. Accessed January 27, 2026. [Link].

- Farcasiu M. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Anal Chem. 1977;49(4):541-543.

-

Computational Design of a Novel Dithranol–Salicylic Acid Antipsoriatic Prodrug for Esterase-Activated Topical Drug Delivery - MDPI. Accessed January 27, 2026. [Link].

-

Chrysophanol. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link].

-

Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Accessed January 27, 2026. [Link].

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. Accessed January 27, 2026. [Link].

- Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines. Oncol Lett. 2018;16(5):6577-6582.

- Kleiss LD, Adams AD. Separation and purification of anthracene by crystallization from a dioxane solution. US Patent 2767232A. Published October 16, 1956.

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. Accessed January 27, 2026. [Link].

-

Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative - MDPI. Accessed January 27, 2026. [Link].

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 - YouTube. Accessed January 27, 2026. [Link].

-

Column Chromatography - Organic Chemistry at CU Boulder. Accessed January 27, 2026. [Link].

- Effects of hydroxyl group content on adsorption and desorption of anthracene and anthrol by polyvinyl chloride microplastics. Environ Pollut. 2020;265(Pt A):114972.

- Dithranol in a cream preparation: disperse or dissolve?

- Acetyl dithranol paste and preparation method thereof. CN102935063A. Published February 20, 2013.

-

Do Polar Compounds Elute First In Column Chromatography? - Chemistry For Everyone. Accessed January 27, 2026. [Link].

- Chrysophanol: a review of its pharmacology, toxicity and pharmacokinetics. J Pharm Pharmacol. 2020;72(3):333-345.

- Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. Biomolecules. 2019;9(2):68.

Sources

- 1. Dithranol - Wikipedia [en.wikipedia.org]

- 2. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chrysophanol - Wikipedia [en.wikipedia.org]

- 5. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]

physicochemical properties of 3-Methyl-1,8,9-anthracenetriol

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,8,9-anthracenetriol

Foreword: Navigating the Known and the Novel

The landscape of chemical research is one of constant exploration, where established principles illuminate the path toward understanding novel structures. 3-Methyl-1,8,9-anthracenetriol is a compound that, while not extensively documented in current literature, belongs to the well-studied anthracenetriol family. Its parent compound, 1,8,9-anthracenetriol (commonly known as dithranol or anthralin), is a cornerstone in dermatological therapy. This guide, therefore, adopts a predictive and methodological approach. By synthesizing data from its parent compound and related anthracene derivatives, we will construct a robust physicochemical profile for 3-Methyl-1,8,9-anthracenetriol. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive data repository and a practical framework for the empirical validation of this promising molecule.

Molecular Architecture and Predicted Physicochemical Profile

The introduction of a methyl group to the C3 position of the 1,8,9-anthracenetriol scaffold is anticipated to subtly modulate its electronic and steric properties. This substitution can influence solubility, lipophilicity, and receptor-binding interactions, making a thorough understanding of its physicochemical properties essential for any future development.

Caption: Chemical structure of 3-Methyl-1,8,9-anthracenetriol.

Table 1: Comparative Physicochemical Properties

| Property | 1,8,9-Anthracenetriol (Parent Compound) | 3-Methyl-1,8,9-anthracenetriol (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₄H₁₀O₃ | C₁₅H₁₂O₃ | Addition of a -CH₂- group. |

| Molecular Weight | 226.23 g/mol [1] | 240.26 g/mol | Calculated based on atomic masses. |

| Appearance | Odorless yellow leaflets or needles; yellow powder[1][2] | Yellow crystalline powder | The core chromophore remains unchanged. |

| Melting Point | 176-181 °C (349-358 °F)[1][2] | Slightly higher than the parent | Increased molecular weight and potential for altered crystal packing. |

| Water Solubility | < 1 mg/mL[1][2] | Lower than the parent | The added methyl group increases hydrophobicity. |

| XLogP3 (Predicted) | 3.9[2] | ~4.4 | The methyl group typically increases the logP value by ~0.5. |

| Hydrogen Bond Donors | 3[2] | 3 | The number of hydroxyl groups is unchanged. |

| Hydrogen Bond Acceptors | 3[2] | 3 | The number of oxygen atoms is unchanged. |

| Reactivity | Incompatible with strong oxidizing agents; alkaline solutions turn red and lose fluorescence when exposed to air[1][2]. | Similar to the parent, potentially with slightly altered kinetics due to electronic effects of the methyl group. | The fundamental reactive groups (phenols) are retained. |

Synthesis and Purification: A Proposed Pathway

A plausible synthetic route to 3-Methyl-1,8,9-anthracenetriol would involve a multi-step process starting from a commercially available substituted anthracene. The Vilsmeier-Haack reaction, for instance, is a classic method for formylating reactive aromatic rings like anthracene, which could then be followed by reduction and further modifications[3].

Sources

The In Vitro Mechanism of Action of 3-Methyl-1,8,9-anthracenetriol: A Technical Guide for Researchers

Introduction: Unraveling the Therapeutic Potential of a Potent Anthracene Derivative

3-Methyl-1,8,9-anthracenetriol, a derivative of the well-established therapeutic agent Anthralin (Dithranol), represents a class of compounds with significant biological activity. Primarily utilized in the topical treatment of proliferative skin disorders such as psoriasis, the therapeutic efficacy of these anthracene derivatives is rooted in a multifaceted in vitro mechanism of action.[1][2][3][4][5] This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms through which 3-Methyl-1,8,9-anthracenetriol and its related compounds exert their effects, offering a valuable resource for researchers in dermatology, pharmacology, and drug development.

The clinical success of Anthralin in managing psoriasis, a chronic autoimmune condition characterized by keratinocyte hyperproliferation and inflammation, has spurred investigations into its underlying biological pathways.[2][6][7] Understanding these mechanisms at a molecular level is paramount for the rational design of novel analogs with improved therapeutic indices and for identifying new potential applications. This guide will dissect the key in vitro activities of this class of compounds, focusing on their anti-proliferative, pro-apoptotic, and anti-inflammatory properties.

I. Core Mechanism: A Multi-pronged Attack on Pathophysiological Processes

The in vitro mechanism of action of 3-Methyl-1,8,9-anthracenetriol and its parent compound, Anthralin, is not attributed to a single target but rather to a cascade of events that collectively restore cellular homeostasis in hyperproliferative and inflammatory states. The core activities can be broadly categorized into three interconnected areas: direct anti-proliferative effects, modulation of inflammatory signaling, and induction of cellular stress through mitochondrial and reactive oxygen species (ROS) dependent pathways.

A. Anti-proliferative and Pro-differentiative Effects: Arresting Uncontrolled Cell Growth

A hallmark of psoriatic lesions is the uncontrolled proliferation of keratinocytes.[6] Anthralin-related compounds directly counter this by inhibiting DNA synthesis and arresting the cell cycle.[2][3] In vitro studies have demonstrated that these molecules can prolong the prophase stage of mitosis in both keratinocytes and leukocytes, thereby reducing the mitotic rate of the hyperplastic epidermis.[2] This anti-proliferative action is fundamental to normalizing the rapid cell turnover characteristic of psoriasis.[6]

Beyond simply halting proliferation, these compounds also promote cell differentiation, a process that is dysregulated in psoriatic skin.[2] This dual action of inhibiting proliferation while promoting differentiation helps to restore the normal architecture and function of the epidermis.

B. Anti-inflammatory Cascade: Quelling the Immune Response

Chronic inflammation is a key driver of psoriatic pathology, with T-cells playing a central role.[6] 3-Methyl-1,8,9-anthracenetriol and its analogs exhibit potent anti-inflammatory properties by interfering with multiple inflammatory pathways.[6][8] In vitro evidence points to the inhibition of T-cell activity and a reduction in the production of pro-inflammatory mediators.[2][6]

Specifically, these compounds have been shown to inhibit the production of leukotrienes by human neutrophils.[4][9] Furthermore, they can down-regulate the expression of the epidermal growth factor (EGF) receptor, which is often overexpressed in psoriatic skin and contributes to hyperproliferation.[4] Some studies also suggest an inhibitory effect on the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-alpha by monocytes.[9]

C. Induction of Cellular Stress: The Role of Mitochondria and Reactive Oxygen Species (ROS)

A pivotal aspect of the mechanism of action of anthracene derivatives is their ability to induce cellular stress, primarily through the disruption of mitochondrial function and the generation of reactive oxygen species (ROS).[1][2] This disruption of mitochondrial structure and function is thought to be a key contributor to the anti-proliferative and pro-apoptotic effects of these compounds.[2]

The generation of free radicals is considered a double-edged sword; while contributing to the therapeutic effect, it is also implicated in the irritant side effects of these drugs.[2][7] The production of ROS can lead to lipid peroxidation and damage to cellular components, ultimately triggering apoptotic pathways in hyperproliferating cells.[3]

II. Key Molecular Targets and Signaling Pathways

The diverse biological effects of 3-Methyl-1,8,9-anthracenetriol and its congeners are a consequence of their interaction with multiple molecular targets and the subsequent modulation of critical signaling pathways.

A. Thioredoxin Reductase: A Potential Key Target

One of the more specific molecular targets identified for Anthralin is the enzyme thioredoxin reductase (TR).[4] This enzyme plays a crucial role in cellular redox balance and is essential for DNA synthesis and cell growth. Anthralin has been shown to form a covalent complex with TR, leading to its irreversible inactivation.[4] The inhibition of this key enzyme contributes significantly to the anti-proliferative effects of the drug.

B. Modulation of Key Signaling Pathways

The anti-proliferative and anti-inflammatory effects of these compounds are mediated through the modulation of several key signaling pathways:

-

Epidermal Growth Factor Receptor (EGFR) Pathway: By down-regulating EGFR, these compounds can attenuate the downstream signaling cascades that promote keratinocyte proliferation.[4]

-

Nuclear Factor-kappa B (NF-κB) Pathway: Some evidence suggests that Anthralin can activate the NF-κB pathway, which, depending on the cellular context, can have pro-inflammatory or pro-apoptotic effects.[9] Further investigation is required to fully elucidate its role in the therapeutic mechanism.

-

Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathways: While not directly demonstrated for 3-Methyl-1,8,9-anthracenetriol, these are critical pathways in inflammation and cell proliferation and represent plausible targets for investigation.[10]

III. Experimental Protocols for In Vitro Evaluation

To facilitate further research into the mechanism of action of 3-Methyl-1,8,9-anthracenetriol, this section provides detailed protocols for key in vitro assays.

A. Keratinocyte Proliferation Assay (MTT Assay)

This assay is fundamental for assessing the anti-proliferative effects of the compound on keratinocytes.

Protocol:

-

Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media and conditions.

-

Seeding: Seed the keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 3-Methyl-1,8,9-anthracenetriol (and a vehicle control) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. T-Cell Activation and Proliferation Assay

This protocol assesses the immunomodulatory effects of the compound on T-lymphocytes.

Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Stimulation: Stimulate the PBMCs with a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen in the presence of varying concentrations of 3-Methyl-1,8,9-anthracenetriol.

-

Proliferation Measurement: After 48-72 hours, assess T-cell proliferation using a BrdU incorporation assay or by measuring the expression of activation markers (e.g., CD25, CD69) by flow cytometry.

-

Cytokine Analysis: Collect the cell culture supernatants and measure the levels of key cytokines (e.g., IFN-γ, IL-2, TNF-α) using ELISA or a multiplex bead array.

C. Mitochondrial Membrane Potential Assay

This assay evaluates the effect of the compound on mitochondrial integrity.

Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., keratinocytes) and treat with 3-Methyl-1,8,9-anthracenetriol for a defined period.

-

Staining: Stain the cells with a fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., JC-1 or TMRE).

-

Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

D. Intracellular ROS Measurement

This protocol quantifies the generation of reactive oxygen species within cells.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with 3-Methyl-1,8,9-anthracenetriol.

-

Staining: Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or DHE).

-

Analysis: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

IV. Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Compound | Cell Line | Value | Reference |

| IC50 (Anti-proliferative) | Anthralin | Keratinocytes | Concentration-dependent | [2][3] |

| Inhibition of Leukotriene Production | Anthralin | Human Neutrophils | Dose-dependent | [4][9] |

| Down-regulation of EGF Receptor | Dithranol | Epidermal Cells | Dose-dependent | [4] |

Signaling Pathway Diagram

Caption: Proposed mechanism of action of 3-Methyl-1,8,9-anthracenetriol.

Experimental Workflow Diagram

Caption: A typical in vitro experimental workflow.

V. Conclusion and Future Directions

The in vitro mechanism of action of 3-Methyl-1,8,9-anthracenetriol, in line with its parent compound Anthralin, is a complex interplay of anti-proliferative, anti-inflammatory, and pro-oxidative effects. Its ability to modulate multiple cellular targets and signaling pathways underscores its therapeutic efficacy in hyperproliferative and inflammatory skin conditions.

Future research should focus on delineating the precise contribution of each of these mechanisms to the overall therapeutic effect. Advanced techniques such as transcriptomics and proteomics can provide a more comprehensive understanding of the global cellular changes induced by this compound. Furthermore, the development of novel analogs with improved selectivity for specific targets could lead to therapies with enhanced efficacy and reduced side effects. This guide provides a solid foundation for researchers to build upon in their quest to further unravel the therapeutic potential of this important class of molecules.

VI. References

-

ECHEMI. (n.d.). 480-22-8, 1,8,9-Anthracenetriol Formula. Retrieved from

-

National Center for Biotechnology Information. (n.d.). 1,8,9-Anthracenetriol. PubChem. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Anthralin. PubChem. Retrieved from

-

Patsnap. (2024, July 17). What is the mechanism of Anthralin? Patsnap Synapse. Retrieved from

-

Wikipedia. (n.d.). Dithranol. Retrieved from

-

ResearchGate. (2025, August 10). Evaluation of the anti-inflammatory and cytotoxic effects of anthraquinones and anthracene derivatives in human leucocytes. Retrieved from

-

(n.d.). Dithranol: Recent views on its mechanism of action. Retrieved from

-

MDPI. (n.d.). Optimization of Anthralin Microemulgel Targeted Delivery for Psoriasis and Acne. Retrieved from

-

Google Patents. (n.d.). Therapeutic agent for the external treatment of psoriasis, tinea and eczemas. Retrieved from

-

ResearchGate. (n.d.). Changes in anthracene concentration in MSM medium treated by.... Retrieved from

-

(n.d.). Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris. Retrieved from

-

The Good Scents Company. (n.d.). methyl anthranilate, 134-20-3. Retrieved from

-

SKIN The Journal of Cutaneous Medicine. (n.d.). Psoriasis Therapy Beyond Biologics. Retrieved from

-

(2024, April 19). Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dithranol - Wikipedia [en.wikipedia.org]

- 4. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. US4235889A - Therapeutic agent for the external treatment of psoriasis, tinea and eczemas - Google Patents [patents.google.com]

- 6. What is the mechanism of Anthralin? [synapse.patsnap.com]

- 7. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 3-Methyl-1,8,9-anthracenetriol derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Methyl-1,8,9-anthracenetriol Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the biological activities associated with 3-Methyl-1,8,9-anthracenetriol derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge with actionable experimental insights, focusing on the rationale behind scientific methodologies and the potential therapeutic applications of this class of compounds.

Introduction: The Anthracene Scaffold and the Significance of 1,8,9-Anthracenetriol

The anthracene core, a tricyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] A particularly notable derivative is 1,8,9-anthracenetriol, commonly known as Anthralin. For decades, Anthralin has been a cornerstone in the treatment of dermatological conditions, especially psoriasis.[2]

Its therapeutic effect is primarily attributed to its ability to disrupt mitochondrial function and structure, thereby inhibiting cell proliferation.[2] Anthralin exists in tautomeric equilibrium with its more stable anthrone form, 1,8-dihydroxy-9-anthrone. This inherent reactivity, while therapeutically useful, also presents challenges in terms of stability and potential for skin irritation. The exploration of derivatives, therefore, aims to refine its therapeutic window, enhance target specificity, and broaden its applicability to other diseases.

The "Magic Methyl": Rationale for the 3-Methyl Substitution

The introduction of a methyl group onto a pharmacologically active scaffold is a classic strategy in medicinal chemistry, often referred to as the "magic methyl" effect.[3][4] The decision to synthesize and evaluate 3-Methyl-1,8,9-anthracenetriol derivatives is grounded in several key principles of drug design:

-

Modulation of Lipophilicity: A methyl group increases the lipophilicity of a molecule. This can significantly alter its pharmacokinetic profile, affecting membrane permeability, absorption, distribution, and plasma protein binding.

-

Steric Influence: The methyl group can act as a steric shield, preventing unwanted metabolic reactions at adjacent sites, thereby increasing the compound's metabolic stability and half-life.[4]

-

Conformational Control: By introducing steric bulk, a methyl group can restrict the rotational freedom of a molecule, locking it into a more bioactive conformation. This can lead to a significant increase in binding affinity for its biological target.[3]

-

Hydrophobic Interactions: The methyl group can establish critical van der Waals or hydrophobic interactions within the binding pocket of a target protein, enhancing the overall potency of the compound.

Therefore, the methylation of the 1,8,9-anthracenetriol core at the 3-position is a rational approach to optimize its drug-like properties and potentially uncover novel biological activities.

Synthetic Strategy: A Generalized Workflow

The synthesis of novel anthracene derivatives is a well-established field. While the precise route for 3-Methyl-1,8,9-anthracenetriol would be specific, a generalized workflow provides a conceptual framework for its creation and diversification. This often involves multi-step reactions starting from simpler, commercially available precursors.

Caption: Generalized workflow for the synthesis of anthracene derivatives.

Key Biological Activities and Evaluation Protocols

Based on the known activities of the parent compound and other anthracene derivatives, the 3-methylated analogues are prime candidates for screening across several therapeutic areas.

Anticancer Activity

Anthracene derivatives have demonstrated significant potential as anticancer agents.[1][5][6] Their mechanisms often involve inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways.

The following table summarizes the cytotoxic potential of various anthracene derivatives against human cancer cell lines, providing a benchmark for the expected potency of 3-methyl-1,8,9-anthracenetriol analogs.

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀ / GI₅₀) | Reference |

| Naphthalene-Chalcone Hybrids | A549 (Lung) | IC₅₀ = 7.835 µM | [7] |

| Anthraquinone Derivatives | BC (Breast) | Cytotoxic | [8] |

| Anthraquinone Derivatives | NCI-H187 (Lung) | Cytotoxic | [8] |

| 9-Anthracenyl Chalcones | Various | GI₅₀ = 4.02 - 8.41 µM | [5] |

| 9-Methylanthracene Derivatives | U87 (Glioblastoma) | IC₅₀ < 2 µM | [6] |

This protocol is a foundational step for assessing the anti-proliferative effects of the synthesized compounds.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the 3-Methyl-1,8,9-anthracenetriol derivatives in complete cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration is critical; shorter times may not capture slow-acting cytotoxic effects, while longer times can lead to nutrient depletion in control wells.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression.

Antimicrobial and Antifungal Activity

Many naturally occurring and synthetic anthracene derivatives exhibit potent activity against a range of pathogens.[1][8]

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well plate, typically from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a drug control (e.g., Ciprofloxacin, Fluconazole).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.

Mechanistic Insights: Potential Signaling Pathways

The parent compound, Anthralin, acts via mitochondrial disruption. This mechanism is a potent inducer of apoptosis. It is highly probable that derivatives would retain this core activity, triggering a cascade of downstream events leading to programmed cell death, a highly desirable trait for anticancer agents.

Caption: Plausible apoptotic pathway initiated by mitochondrial disruption.

Conclusion and Future Directions

The strategic addition of a methyl group to the 1,8,9-anthracenetriol scaffold presents a promising avenue for the development of novel therapeutic agents. Grounded in the established activity of Anthralin and the principles of medicinal chemistry, these derivatives warrant comprehensive investigation. Initial efforts should focus on confirming their cytotoxic and antimicrobial potential. Subsequent, in-depth studies should aim to elucidate their precise mechanisms of action, evaluate their efficacy in pre-clinical in vivo models, and establish a clear structure-activity relationship to guide the design of next-generation compounds with superior efficacy and safety profiles.

References

- (2025). Anthracene derivatives of Asphodelaceae plants and their biological activities. PDF Document.

- (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central.

- (2005).

- (NTP, 1992). 1,8,9-Anthracenetriol Formula. ECHEMI.

- Synthesis and biological evaluation of N1-(anthracen-9-ylmethyl)triamines as molecular recognition elements for the polyamine transporter. PubMed.

- (2017). Synthesis, Characterization and Biological Evaluation of 9-Anthracenyl Chalcones as Anti-Cancer Agents.

- (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.

- (2018).

- (2024). Novel 9-Methylanthracene Derivatives as p53 Activators for the Treatment of Glioblastoma Multiforme. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 9-Methylanthracene Derivatives as p53 Activators for the Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 3-Methyl-1,8,9-anthracenetriol

This guide provides an in-depth technical exploration of the spectroscopic methodologies for the characterization of 3-Methyl-1,8,9-anthracenetriol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to the analysis of this polycyclic aromatic hydrocarbon.

Introduction: Unveiling the Molecular Signature

3-Methyl-1,8,9-anthracenetriol, a derivative of the anthracenetriol family, presents a unique analytical challenge due to its complex aromatic structure and the presence of multiple hydroxyl groups. Its potential applications, likely stemming from the known antipsoriatic properties of related compounds like 1,8,9-Anthracenetriol, necessitate a thorough understanding of its molecular identity and purity.[1] Spectroscopic analysis is the cornerstone of this characterization, providing a non-destructive window into the molecule's electronic and structural properties. This guide will detail the application of Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques for a comprehensive analysis.

The core structure, an anthracene ring system, is known for its characteristic electronic transitions and fluorescence, which will be modulated by the electron-donating hydroxyl and methyl substituents.[2][3] Understanding these substituent effects is critical for interpreting the resulting spectra.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C15H12O3 | [4] |

| Molecular Weight | 240.25 g/mol | |

| Monoisotopic Mass | 240.078644 Da | [4] |

| InChI | InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3 | [4] |

| InChIKey | JBGKVNQFVAJOGC-UHFFFAOYSA-N | [4] |

| SMILES | CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O | [4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides foundational information on the conjugated π-system of 3-Methyl-1,8,9-anthracenetriol. The anthracene core exhibits characteristic absorption bands, and the position and intensity of these bands are sensitive to substitution.

Theoretical Framework

The UV-Vis spectrum of anthracene derivatives is dominated by π → π* transitions. The introduction of hydroxyl (-OH) and methyl (-CH3) groups, both being auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. This is due to the extension of the conjugated system through the lone pairs of the hydroxyl oxygen and the hyperconjugation of the methyl group.

Experimental Protocol

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 3-Methyl-1,8,9-anthracenetriol.

Materials:

-

3-Methyl-1,8,9-anthracenetriol sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

Calibrated dual-beam UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm) and in which the analyte is soluble. Ethanol is a common choice for polycyclic aromatic hydrocarbons.

-

Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

-

Instrument Calibration: Calibrate the spectrophotometer using the pure solvent as a blank.

-

Spectral Acquisition: Record the UV-Vis spectrum of each dilution from approximately 200 to 500 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Expected Spectral Features

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the anthracene chromophore. The fine vibronic structure, typical for rigid aromatic systems, may be observed. The presence of the hydroxyl groups will likely lead to a red shift of these bands compared to simple methylated anthracenes.

Fluorescence Spectroscopy: Harnessing Luminescent Properties

Many anthracene derivatives are highly fluorescent, a property that can be exploited for sensitive detection and characterization.[2][3]

Principles of Fluorescence

Following the absorption of a photon, the molecule is promoted to an excited electronic state. It can then return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light. The fluorescence spectrum is often a mirror image of the absorption spectrum's lowest energy band.

Experimental Protocol

Objective: To determine the excitation and emission maxima of 3-Methyl-1,8,9-anthracenetriol and to assess its quantum yield.

Materials:

-

Dilute solutions of 3-Methyl-1,8,9-anthracenetriol in a spectroscopic grade solvent

-

Fluorescence cuvettes

-

A calibrated spectrofluorometer

-

A quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator to obtain the excitation spectrum. The excitation spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to obtain the emission spectrum.

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a known quantum yield standard.

-

Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

Anticipated Results

3-Methyl-1,8,9-anthracenetriol is expected to be fluorescent. The hydroxyl groups may enhance the fluorescence intensity. The emission spectrum will likely show a Stokes shift relative to the absorption spectrum. The fluorescence can be sensitive to the solvent polarity and pH due to the phenolic hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of 3-Methyl-1,8,9-anthracenetriol.

Fundamental Concepts

NMR spectroscopy relies on the magnetic properties of atomic nuclei. In an external magnetic field, nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the complete structural assignment of 3-Methyl-1,8,9-anthracenetriol.

Materials:

-

3-Methyl-1,8,9-anthracenetriol sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6)

-

NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Solvent Choice: Select a deuterated solvent in which the compound is soluble. DMSO-d6 is often a good choice for phenolic compounds as it can exchange with the hydroxyl protons, which can be observed as a broad singlet.

-

Sample Preparation: Dissolve the sample in the deuterated solvent and transfer the solution to an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum. The aromatic protons will appear in the downfield region (typically 7-9 ppm), and the methyl protons will be a singlet in the upfield region (around 2-3 ppm). The hydroxyl protons will likely appear as a broad singlet, the chemical shift of which is concentration and temperature-dependent.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Aromatic carbons will resonate in the 110-160 ppm range. The methyl carbon will be significantly upfield.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon-hydrogen connectivities.

Predicted Spectral Data

-

¹H NMR: Expect a complex multiplet pattern in the aromatic region due to spin-spin coupling between adjacent protons. A singlet for the methyl group and broad singlets for the three hydroxyl groups are also anticipated.

-

¹³C NMR: Expect 15 distinct carbon signals (unless there is accidental equivalence). The carbons bearing hydroxyl groups will be significantly downfield shifted.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Ionization Techniques

For a moderately polar molecule like 3-Methyl-1,8,9-anthracenetriol, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. These methods minimize fragmentation, allowing for the clear observation of the molecular ion.

Experimental Protocol

Objective: To confirm the molecular weight and investigate the fragmentation pattern of 3-Methyl-1,8,9-anthracenetriol.

Materials:

-

Dilute solution of 3-Methyl-1,8,9-anthracenetriol in a suitable solvent (e.g., methanol/water)

-

Mass spectrometer equipped with an ESI or APCI source

Procedure:

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

-

Ionization: Apply appropriate ESI or APCI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature). Both positive and negative ion modes should be explored.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

-

Tandem MS (MS/MS): If fragmentation information is desired, perform a tandem MS experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Expected Mass Spectrum

The mass spectrum should show a prominent peak corresponding to the molecular ion. In positive ion mode, this will likely be the protonated molecule [M+H]⁺ at m/z 241.08592. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 239.07136 is expected.[4] Common adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed.[4] The fragmentation pattern in MS/MS will likely involve losses of water, carbon monoxide, and methyl radicals, which can help to confirm the structure.

Data Integration and Structural Confirmation

A conclusive structural confirmation of 3-Methyl-1,8,9-anthracenetriol requires the integration of data from all spectroscopic techniques.

Workflow for Structural Confirmation:

Caption: Integrated workflow for the spectroscopic confirmation of 3-Methyl-1,8,9-anthracenetriol.

Conclusion

The spectroscopic analysis of 3-Methyl-1,8,9-anthracenetriol requires a multi-faceted approach. By systematically applying UV-Vis, fluorescence, NMR, and mass spectrometry, a comprehensive and validated characterization of this molecule can be achieved. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to confidently determine the identity, purity, and structural integrity of this and similar complex aromatic compounds.

References

-

MDPI. (2022). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1,8,9-Anthracenetriol. Retrieved from [Link]

-

RSC Publishing. (2020). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methyl-1,8,9-anthracenetriol (C15H12O3). Retrieved from [Link]

-

ACS Publications. (1947). The Ultraviolet Absorption Spectra of Anthracene Derivatives. Chemical Reviews. Retrieved from [Link]

-

NIH. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. PMC. Retrieved from [Link]

-

NIH. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. PMC. Retrieved from [Link]

-

Frontiers. (2023). Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

-

ACS Publications. (2019). Determination of 13C NMR Chemical Shift Structural Ranges for Polycyclic Aromatic Hydrocarbons (PAHs) and PAHs in Asphaltenes: An Experimental and Theoretical Density Functional Theory Study. Energy & Fuels. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

OMICS International. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 3. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. PubChemLite - 3-methyl-1,8,9-anthracenetriol (C15H12O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-Methyl-1,8,9-anthracenetriol (Anthralin)

A Comprehensive Resource for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 3-Methyl-1,8,9-anthracenetriol, a cornerstone molecule in dermatological therapy. Known by several names including Anthralin, Dithranol, and Cignolin, its CAS number is 491-59-8.[1][2] We will delve into its chemical characteristics, intricate mechanism of action, therapeutic applications, and key experimental protocols, offering a comprehensive resource for scientists engaged in dermatological research and drug development.

Chemical and Physical Properties

3-Methyl-1,8,9-anthracenetriol is an anthracene derivative.[3] It exists in tautomeric equilibrium with its more stable anthrone form, 1,8-dihydroxy-9(10H)-anthracenone.[3][4] This tautomerism is crucial to its biological activity and chemical properties. The compound is characterized as odorless and tasteless yellow leaflets or needles.[3][5] Upon exposure to air, alkaline solutions of the compound undergo oxidation, turning red and losing their fluorescence.[3][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₃ | [1][6] |

| Molecular Weight | 240.25 g/mol | [1] |

| CAS Number | 491-59-8 | [1][2] |

| Melting Point | 176-181 °C (as Anthralin) | [4] |

| Water Solubility | Insoluble | [4][5] |

| Solubility in Other Solvents | Soluble in chloroform and DMSO.[7] | [7] |

| Appearance | Yellow to orange powder, leaflets, or needles.[3][8] | [3][8] |

Mechanism of Action: A Multi-pronged Approach

The therapeutic efficacy of 3-Methyl-1,8,9-anthracenetriol, particularly in psoriasis, stems from a complex and multi-faceted mechanism of action. It is not a simple receptor-ligand interaction but rather a cascade of events initiated by the molecule's unique chemical reactivity. The core of its action lies in its anti-proliferative and anti-inflammatory effects.[9]

The proposed mechanisms include:

-

Mitochondrial Disruption: A primary mode of action is the accumulation of the compound in mitochondria.[9] This disrupts mitochondrial function and structure, interfering with the cell's energy supply.[3][7][9] This is likely mediated by the generation of free radicals through the oxidation of the molecule.[9]

-

Inhibition of DNA Synthesis: By impeding cellular energy production and generating reactive oxygen species, 3-Methyl-1,8,9-anthracenetriol effectively inhibits DNA replication and repair processes.[9][10] This directly slows down the excessive cell division characteristic of psoriatic plaques.[9]

-

Modulation of Signaling Pathways: The compound has been shown to influence key signaling pathways involved in inflammation and cell proliferation. It may act by reducing the elevated levels of cyclic GMP (cGMP) that are observed in psoriasis.[9] Additionally, it can down-regulate the epidermal growth factor (EGF) receptor, further contributing to its anti-proliferative effects.[11]

-

Enzyme Inhibition: A specific molecular target that has been identified is thioredoxin reductase (TR). 3-Methyl-1,8,9-anthracenetriol can form a covalent complex with this enzyme, leading to its irreversible deactivation.[11]

-

Induction of Lipid Peroxidation: The compound's effectiveness is also attributed to its ability to induce lipid peroxidation.[9]

-

Reduction of Endothelial Adhesion Molecules: It can reduce the levels of endothelial adhesion molecules, which are typically elevated in patients with psoriasis.[9]

Caption: Proposed mechanism of action for 3-Methyl-1,8,9-anthracenetriol.

Therapeutic Applications in Dermatology

The primary and most well-established therapeutic application of 3-Methyl-1,8,9-anthracenetriol is in the topical treatment of psoriasis.[12][13] It is considered one of the most effective topical treatments for this condition.[12] It is also used off-label for the treatment of alopecia areata, where it is thought to work by inducing a mild irritant contact dermatitis.[12]

Formulations and Administration:

The compound is typically formulated as creams, ointments, or pastes in concentrations ranging from 0.1% to 4%.[12] A common therapeutic strategy is "short contact therapy," where a high concentration of the medication is applied to the psoriatic lesions for a short duration (e.g., 10-30 minutes) before being washed off.[12] This approach maximizes efficacy while minimizing side effects such as skin irritation and staining.[12]

Experimental Protocols

For researchers investigating the biological effects of 3-Methyl-1,8,9-anthracenetriol, a variety of in vitro and in vivo models can be employed.

In Vitro Keratinocyte Proliferation Assay:

The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is a widely used model to study the anti-proliferative effects of compounds for psoriasis treatment.[14]

Step-by-Step Methodology:

-

Cell Culture: Culture HaCaT cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: Prepare stock solutions of 3-Methyl-1,8,9-anthracenetriol in a suitable solvent like DMSO.[7] Serially dilute the stock solution to achieve the desired final concentrations in the cell culture media. It is crucial to include a vehicle control (media with the same concentration of DMSO without the compound).

-

Incubation: Treat the cells with the different concentrations of the compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

Proliferation Assessment: Measure cell proliferation using a standard assay such as the MTT, XTT, or CyQUANT assay. These assays quantify the number of viable cells.

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%. Dithranol has been shown to inhibit replication in T98G cells by 50% at a concentration of 1.1 μM.[10]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3-Methylanthralin | C15H12O3 | CID 10288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Anthralin | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,8,9-Anthracenetriol | C14H10O3 | CID 10187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-methyl-1,8,9-anthracenetriol (C15H12O3) [pubchemlite.lcsb.uni.lu]

- 7. Dithranol | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 8. ANTHRALIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Dithranol - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 12. dermnetnz.org [dermnetnz.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-Methyl-1,8,9-anthracenetriol: A Technical Guide for Drug Development Professionals

Abstract

3-Methyl-1,8,9-anthracenetriol, a derivative of the therapeutically relevant anthralin, presents a compelling yet challenging molecule for drug development, primarily due to its complex solubility profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a critical resource for formulation development, toxicity studies, and overall preclinical progression. We will explore the nuanced interplay of its polycyclic aromatic hydrocarbon (PAH) core, hydrophilic hydroxyl groups, and the lipophilic methyl substituent, which collectively govern its behavior in diverse solvent environments.

Introduction: The Significance of Solubility in the Developmental Trajectory of 3-Methyl-1,8,9-anthracenetriol

The journey of a promising therapeutic agent from the laboratory to the clinic is intrinsically linked to its physicochemical properties, with solubility standing as a paramount hurdle. For 3-Methyl-1,8,9-anthracenetriol, a compound with potential applications stemming from its structural similarity to the antipsoriatic drug anthralin (1,8,9-Anthracenetriol), a thorough understanding of its solubility is not merely an academic exercise but a fundamental prerequisite for successful formulation and delivery.[1][2] The introduction of a methyl group to the anthracenetriol backbone is anticipated to modulate its lipophilicity and, consequently, its interaction with biological membranes and formulation excipients.

This guide will deconstruct the factors influencing the solubility of 3-Methyl-1,8,9-anthracenetriol, provide a robust framework for its experimental determination, and discuss predictive models that can offer valuable insights in the absence of extensive empirical data.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is a direct manifestation of its molecular structure. In 3-Methyl-1,8,9-anthracenetriol, we observe a fascinating convergence of opposing chemical functionalities that dictate its solubility characteristics.

-

The Polycyclic Aromatic Hydrocarbon (PAH) Core: The anthracene backbone is inherently nonpolar and hydrophobic. This large, rigid ring system favors interactions with nonpolar solvents through van der Waals forces and π-π stacking.[3][4]

-

The Hydroxyl Groups: The three hydroxyl (-OH) groups introduce a significant degree of polarity to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents like alcohols.[1]

-

The Methyl Group: The addition of a methyl (-CH3) group at the 3-position increases the molecule's lipophilicity and steric bulk. This can enhance solubility in nonpolar and moderately polar aprotic solvents while potentially disrupting the crystal lattice energy, which can also influence solubility.

The interplay of these features suggests a complex solubility profile, with the molecule likely exhibiting limited solubility in highly polar (aqueous) and highly nonpolar (aliphatic) solvents, and optimal solubility in solvents of intermediate polarity that can accommodate both its polar and nonpolar regions.

Table 1: Physicochemical Properties of 3-Methyl-1,8,9-anthracenetriol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 3-Methyl-1,8,9-anthracenetriol | C15H12O3 | 240.25 | 4.3 | 3 | 3 |

| 1,8,9-Anthracenetriol (Anthralin) | C14H10O3 | 226.23 | 3.9 | 3 | 3 |

| Anthracene | C14H10 | 178.23 | 4.5 | 0 | 0 |

Data sourced from PubChem.[5][6][7]

The predicted XlogP value for 3-Methyl-1,8,9-anthracenetriol is higher than that of its parent compound, anthralin, indicating a greater lipophilicity, as expected from the addition of the methyl group.

Theoretical Frameworks for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

"Like Dissolves Like": A Foundational Principle

This adage remains a powerful qualitative predictor. We can anticipate the solubility of 3-Methyl-1,8,9-anthracenetriol based on solvent polarity:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The anthracene core will favor these solvents, but the polar hydroxyl groups will limit overall solubility. Toluene, with its aromatic character, may offer better solubility than aliphatic hexane due to potential π-π interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds from the hydroxyl groups and also interact with the nonpolar backbone, making them strong candidates for achieving high solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds, leading to favorable interactions with the hydroxyl groups. However, the large nonpolar core may limit the extent of solubility compared to polar aprotic solvents.

-

Aqueous Solutions: Due to its high lipophilicity (predicted XlogP of 4.3), 3-Methyl-1,8,9-anthracenetriol is expected to be practically insoluble in water.[1][2][5]

Hansen Solubility Parameters (HSP)

A more quantitative approach involves the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent with HSP values similar to those of the solute is likely to be a good solvent. While experimentally determined HSP for 3-Methyl-1,8,9-anthracenetriol are unavailable, they can be estimated using group contribution methods.

Computational Models

Advanced computational models like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method and conductor-like screening models (COSMO-RS) can predict solubility based on molecular structure.[8][9] These models are particularly useful when no experimental data exists and can provide a ranked list of potential solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

A robust and reproducible experimental protocol is crucial for obtaining accurate solubility data. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

The Shake-Flask Method: A Validated Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Objective: To determine the saturation solubility of 3-Methyl-1,8,9-anthracenetriol in a given solvent.

Materials:

-

3-Methyl-1,8,9-anthracenetriol (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Methyl-1,8,9-anthracenetriol to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase.

-

Analyze the diluted sample by a validated analytical method, typically HPLC, to determine the concentration of 3-Methyl-1,8,9-anthracenetriol.[10]

-

A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

-

Analytical Method Considerations

A validated, stability-indicating analytical method is essential for accurate solubility determination. HPLC with UV detection is a common choice for aromatic compounds. The wavelength of maximum absorbance (λmax) for the anthracene chromophore should be utilized for detection.[4]

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 3-Methyl-1,8,9-anthracenetriol using the shake-flask method.

Potential Challenges and Mitigation Strategies

-